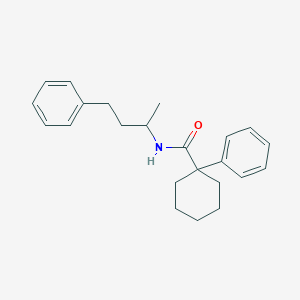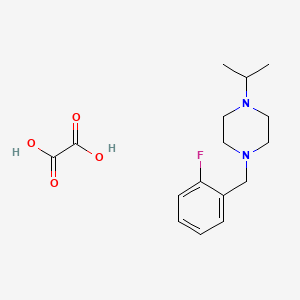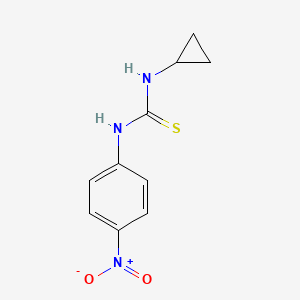
7-butoxy-3,4-dimethyl-2H-chromen-2-one
Descripción general
Descripción
7-butoxy-3,4-dimethyl-2H-chromen-2-one, also known as Dicumarol, is a synthetic compound that belongs to the coumarin family. It was first discovered in 1940 and has been extensively studied for its various applications in scientific research.
Mecanismo De Acción
7-butoxy-3,4-dimethyl-2H-chromen-2-one inhibits the activity of vitamin K epoxide reductase, which is a key enzyme in the vitamin K cycle. This leads to a decrease in the production of vitamin K-dependent clotting factors, such as prothrombin and factor VII, and an increase in bleeding time. This compound also inhibits the activity of NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of blood coagulation, the reduction of vitamin K levels in the body, and the inhibition of NADPH oxidase activity. It has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 7-butoxy-3,4-dimethyl-2H-chromen-2-one in lab experiments is its ability to selectively inhibit the activity of vitamin K epoxide reductase. This makes it a useful tool for studying the vitamin K cycle and the coagulation cascade. However, this compound has several limitations, including its low solubility in aqueous solutions, its potential toxicity at high doses, and its non-specific effects on other enzymes and pathways.
Direcciones Futuras
There are several future directions for the study of 7-butoxy-3,4-dimethyl-2H-chromen-2-one, including the development of more potent and selective inhibitors of vitamin K epoxide reductase, the investigation of its potential therapeutic applications in diseases such as osteoporosis and cancer, and the exploration of its antioxidant and anti-inflammatory properties. Further research is also needed to better understand the mechanism of action and the potential side effects of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its various applications in scientific research. It inhibits the activity of vitamin K epoxide reductase and has several biochemical and physiological effects. Despite its limitations, this compound remains a useful tool for studying the vitamin K cycle and the coagulation cascade. Further research is needed to fully understand its potential therapeutic applications and to develop more potent and selective inhibitors of vitamin K epoxide reductase.
Aplicaciones Científicas De Investigación
7-butoxy-3,4-dimethyl-2H-chromen-2-one has been widely used in scientific research as a tool to study the coagulation cascade and the vitamin K cycle. It inhibits the activity of vitamin K epoxide reductase, which is responsible for the recycling of vitamin K in the body. This leads to a decrease in the production of vitamin K-dependent clotting factors, such as prothrombin and factor VII, and an increase in bleeding time. This compound has also been used to study the role of vitamin K in bone metabolism and the development of osteoporosis.
Propiedades
IUPAC Name |
7-butoxy-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-4-5-8-17-12-6-7-13-10(2)11(3)15(16)18-14(13)9-12/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWSKGRYIBXHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(2-furylmethyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3944073.png)

![ethyl 4-{3-[(2-methoxy-5-nitrophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B3944084.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B3944101.png)
![N-(4-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3944102.png)


![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis{2-[(2-hydroxy-1,1-dimethylethyl)amino]acetamide}](/img/structure/B3944130.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944133.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(diphenylmethyl)propanamide](/img/structure/B3944152.png)
![4-{[N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3944160.png)
![methyl 4-{[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B3944161.png)
![4-ethyl-8-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3944165.png)